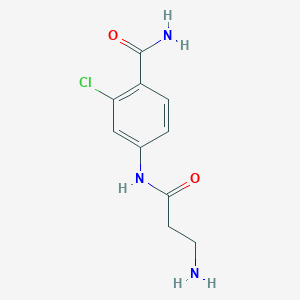

4-(3-Aminopropanamido)-2-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminopropanoylamino)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-8-5-6(14-9(15)3-4-12)1-2-7(8)10(13)16/h1-2,5H,3-4,12H2,(H2,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRJVEUSGZXXOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCN)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Aminopropanamido 2 Chlorobenzamide and Analogues

Established Synthetic Routes for Amide and Propanamido Linkages

The synthesis of molecules containing amide and propanamido linkages, such as 4-(3-aminopropanamido)-2-chlorobenzamide, relies on well-established and versatile methodologies in organic synthesis. These methods are designed to be efficient, high-yielding, and chemoselective.

Carboxylic Acid and Amine Coupling Strategies in Organic Synthesis

The formation of an amide bond is a condensation reaction that joins a carboxylic acid and an amine. youtube.com This process is fundamental in peptide synthesis and the creation of numerous pharmaceuticals. nih.gov Direct reaction is typically not spontaneous and requires the "activation" of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. iris-biotech.de Several reagents and protocols have been developed for this purpose. nih.gov

HOBt/EDC-Mediated Coupling: One of the most common methods involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). peptide.comresearchgate.net The reaction proceeds through the formation of a reactive HOBt ester intermediate. nih.gov This intermediate is then attacked by the amine to form the desired amide. The addition of HOBt is known to suppress side reactions and minimize the loss of stereochemical integrity (racemization) at the alpha-carbon of amino acids. peptide.combachem.com The urea byproduct formed from EDC is water-soluble, which simplifies purification through aqueous extraction. peptide.combachem.com

HATU-Mediated Coupling: The reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling agent often used in peptide chemistry. wikipedia.orgyoutube.comyoutube.com It is typically used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine in polar aprotic solvents like DMF. wikipedia.orgyoutube.com The mechanism involves the reaction of the carboxylic acid with HATU to form a highly reactive OAt-active ester. wikipedia.orgcommonorganicchemistry.com This active ester is then readily acylated by the amine nucleophile. wikipedia.orgcommonorganicchemistry.com HATU is favored for its high coupling efficiencies, fast reaction rates, and low potential for racemization, making it particularly valuable in the synthesis of complex peptides. wikipedia.orgyoutube.com

| Reagent System | Description | Typical Base | Key Advantages | Byproducts |

|---|---|---|---|---|

| EDC/HOBt | A water-soluble carbodiimide used with an additive to form a reactive ester. peptide.combachem.com | DIPEA or Triethylamine | Minimizes racemization, water-soluble urea byproduct simplifies workup. peptide.com | Water-soluble N-acylurea. bachem.com |

| HATU | A uronium/aminium salt that forms a highly reactive OAt-active ester. wikipedia.org | DIPEA or Triethylamine | High efficiency, fast reaction rates, low racemization. wikipedia.orgyoutube.com | Tetramethylurea and HOAt. youtube.com |

Selective N-Deprotection Strategies for Amino-Containing Precursors

In multi-step syntheses, it is often necessary to temporarily "protect" a reactive functional group, like an amine, to prevent it from participating in unwanted side reactions. organic-chemistry.org The choice of protecting group is critical, as it must be stable under certain reaction conditions and easily removable under others without affecting the rest of the molecule. organic-chemistry.org This concept of "orthogonal" protection is fundamental in complex organic synthesis. organic-chemistry.orgtotal-synthesis.com

Boc (tert-butyloxycarbonyl) Group: The Boc group is one of the most common amine protecting groups. fishersci.co.uk It is stable under basic conditions but is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comcommonorganicchemistry.comyoutube.com The deprotection mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and gaseous isobutene. total-synthesis.commasterorganicchemistry.com

Cbz (benzyloxycarbonyl) Group: The Cbz group is orthogonal to the Boc group, as it is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). total-synthesis.comtotal-synthesis.com The deprotection involves the reduction of the benzyl group, releasing toluene and the carbamic acid, which then decarboxylates to yield the free amine. total-synthesis.com

Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is orthogonal to both Boc and Cbz groups. It is stable under acidic and reductive conditions but is cleaved by treatment with a base, commonly a solution of piperidine in DMF. total-synthesis.comtotal-synthesis.comwikipedia.org The deprotection mechanism proceeds through a base-mediated elimination. total-synthesis.com

| Protecting Group | Abbreviation | Deprotection Condition | Orthogonality |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Acidic (e.g., TFA, HCl). commonorganicchemistry.commasterorganicchemistry.com | Stable to base and hydrogenolysis. total-synthesis.com |

| benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (e.g., H₂/Pd-C). commonorganicchemistry.comorganic-chemistry.org | Stable to acid and base. total-synthesis.com |

| 9-fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., 20% Piperidine in DMF). wikipedia.orgiris-biotech.de | Stable to acid and hydrogenolysis. total-synthesis.comtotal-synthesis.com |

Functional Group Interconversions in Benzamide (B126) Synthesis

From Carboxylic Acid Derivatives: The most direct method is the acylation of ammonia or an amine using a benzoyl chloride or other activated benzoic acid derivative. solubilityofthings.com

From Nitriles: Aromatic nitriles can be hydrolyzed to primary benzamides. For instance, o-chlorobenzonitrile can be converted to o-chlorobenzamide via base-catalyzed hydration. google.com

Friedel-Crafts Carboxamidation: Direct introduction of a carboxamide group onto an aromatic ring can be achieved using specific reagents under superacidic conditions. For example, cyanoguanidine in triflic acid can react with benzene (B151609) to form benzamide. nih.gov

Targeted Synthesis of 4-(3-Aminopropanamido)-2-chlorobenzamide and Related Substructures

The synthesis of the target molecule, 4-(3-aminopropanamido)-2-chlorobenzamide, can be logically planned by combining the preparation of the core scaffold with the introduction of the side chain.

Preparation of 2-Chlorobenzamide (B146235) Scaffolds from Precursors

The 2-chlorobenzamide core is a common structural motif. A key precursor for the target molecule is 4-amino-2-chlorobenzamide. The synthesis of substituted 2-chlorobenzamides often starts from 2-chlorobenzoyl chloride. ctppc.orgresearchgate.net This acyl chloride can be reacted with various amines in the presence of a base to form the corresponding N-substituted 2-chlorobenzamide. ctppc.org For the synthesis of 4-amino-2-chlorobenzamide, a plausible route would involve the nitration of 2-chlorobenzoic acid to introduce a nitro group at the 4-position, followed by conversion to the benzamide, and finally reduction of the nitro group to an amine. Chemical suppliers also list synthetic routes to 4-amino-2-chlorobenzamide from precursors like M-chlorophenylurea. chemicalbook.com

Introduction of the Aminopropanamido Moiety via Amidation Reactions

With the 4-amino-2-chlorobenzamide scaffold in hand, the final step is the introduction of the aminopropanamido side chain. This is achieved through a standard amidation reaction.

The process involves coupling the 4-amino group of the benzamide scaffold with 3-aminopropanoic acid (β-alanine). To ensure selective reaction, the amino group of β-alanine must first be protected, for example, as N-Boc-β-alanine. This protected amino acid is then activated using a coupling agent like HATU or EDC/HOBt and reacted with 4-amino-2-chlorobenzamide. semanticscholar.org The resulting intermediate is a protected version of the final product. The last step of the synthesis is the removal of the protecting group (e.g., the Boc group) under appropriate acidic conditions to reveal the terminal primary amine of the propanamido moiety, yielding the target compound 4-(3-Aminopropanamido)-2-chlorobenzamide.

Reaction Optimization and Scalability Considerations for Research Purposes

Optimizing the synthesis of 4-(3-Aminopropanamido)-2-chlorobenzamide is crucial for obtaining sufficient quantities of pure material for research purposes. Key reaction steps, primarily the amide bond formation between 4-amino-2-chlorobenzamide and a protected β-alanine derivative (e.g., Boc-β-alanine), require careful tuning of several parameters.

Reaction Optimization: The goal of optimization is to maximize yield and purity while minimizing reaction time and side products. Factors to consider include the choice of coupling reagent, solvent, temperature, and reaction time. For instance, a screening of various modern coupling reagents can identify the most efficient one for this specific transformation. Similarly, solvent polarity can significantly impact reaction rates and solubility of reactants.

A systematic approach to optimization might involve a Design of Experiments (DoE) strategy, where multiple parameters are varied simultaneously to identify the optimal conditions. Below is a table illustrating a hypothetical optimization study for the amide coupling step.

| Parameter | Condition A | Condition B | Condition C | Observed Yield |

| Coupling Reagent | HATU | DCC/HOBt | AITF | Varies |

| Base | DIPEA | Triethylamine | N-Methylmorpholine | Varies |

| Solvent | DMF | Dichloromethane | Acetonitrile | Varies |

| Temperature (°C) | 0 to 25 | 25 | 40 | Varies |

| Reaction Time (h) | 12 | 24 | 8 | Varies |

Scalability: Translating a small-scale laboratory synthesis to a larger, research-scale production presents several challenges. Issues such as heat transfer, mixing efficiency, and reagent addition rates become more critical. For the synthesis of 4-(3-Aminopropanamido)-2-chlorobenzamide, scalability considerations include:

Reagent Choice: Favoring less expensive and safer reagents that are available in bulk.

Purification: Moving from chromatography-based purification, which is difficult to scale, to methods like crystallization or extraction is often necessary.

Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste on a larger scale. Continuous flow synthesis is an advanced technique that offers excellent control over reaction parameters and is inherently scalable nih.gov.

Advanced Synthetic Approaches and Methodologies for Benzamide Derivatives

The field of organic synthesis is constantly evolving, providing new tools for the construction and functionalization of molecules like benzamides. These advanced methods offer improvements in efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Reactions for Benzamide Functionalization (e.g., Rh(III)-catalyzed alkenylation of benzamides)

Transition metal catalysis has become an indispensable tool for C-H bond functionalization, allowing for the direct modification of aromatic rings. aminer.orgacs.orgnih.gov For benzamides, the amide group can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position.

Rhodium(III)-catalyzed reactions are particularly effective for the alkenylation of benzamides. researchgate.netrsc.orgnih.govrsc.org In these reactions, a C-H bond ortho to the amide directing group is activated and subsequently coupled with an alkene. This process, often proceeding in a redox-neutral manner, allows for the introduction of complex vinyl groups onto the benzamide scaffold. researchgate.netrsc.orgnih.gov The reaction is proposed to proceed through the formation of a five-membered rhodacycle intermediate, which then undergoes alkyne insertion. nih.gov

Table 1: Examples of Rh(III)-Catalyzed Alkenylation of Benzamides

| Benzamide Substrate | Alkene Partner | Catalyst System | Product | Reference |

| N-Methoxybenzamide | gem-Difluorohomoallylic silyl ether | [Cp*RhCl₂]₂, AgSbF₆ | 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)-N-methoxybenzamide | nih.govrsc.org |

| Benzamide | Multifluoroalkenes | Rh(III) catalyst | Multifluoroalkenylated arenes | researchgate.net |

| N-Nitrosoanilines | Cyclopropenones | Rh(III) catalyst | Quinolin-4(1H)-one scaffolds | researchgate.net |

Amide Bond Formation Utilizing Modern Coupling Reagents (e.g., AITF-mediated synthesis)

The formation of the amide bond is a cornerstone of organic synthesis. luxembourg-bio.comhepatochem.com While classic reagents like dicyclohexylcarbodiimide (DCC) are still used luxembourg-bio.compeptidescientific.com, a plethora of modern coupling reagents have been developed to improve efficiency, reduce side reactions, and minimize racemization, especially in peptide synthesis. hepatochem.compeptidescientific.compeptide.comiris-biotech.de These include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). hepatochem.comiris-biotech.de

A noteworthy modern reagent is 4-acetamidophenyl triflimide (AITF). researchgate.netrsc.org AITF is a crystalline, stable solid that activates carboxylic acids under mild conditions, facilitating their coupling with amines to form amides in good to excellent yields. researchgate.netrsc.org This reagent has shown broad substrate scope and good functional group compatibility. The AITF-mediated protocol is simple and broadly applicable for both amidation and esterification reactions. researchgate.netrsc.org

Table 2: Substrate Scope of AITF-Mediated Amide Synthesis rsc.org

| Carboxylic Acid | Amine | Solvent | Yield (%) |

| 4-Chlorobenzoic acid | Benzylamine | MeCN | 95 |

| 4-Methoxybenzoic acid | Benzylamine | MeCN | 92 |

| 4-Nitrobenzoic acid | Benzylamine | MeCN | 84 |

| 3-Nitrobenzoic acid | 3-Methyl-4-bromoaniline | MeCN | 86 |

| Alkyl carboxylic acid | Aromatic amine | MeCN | 91 |

| Various acids | tert-Butylamine | MeCN | 92 |

Multi-component Reactions in the Construction of Benzamide Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are highly efficient for building molecular complexity. researchgate.netresearchgate.netnih.govrsc.org MCRs are advantageous due to their operational simplicity, time and energy savings, and high atom economy. researchgate.netnih.gov

Several MCRs have been developed for the synthesis of benzamide derivatives and related heterocyclic structures. For example, a transition-metal-free MCR involving arynes, isocyanides, and water has been reported to furnish benzamide derivatives in moderate to good yields under mild conditions. acs.org This reaction proceeds through the nucleophilic addition of an intermediate to the aryne, followed by hydrolysis to form the benzamide product. acs.org Such strategies offer rapid access to diverse libraries of benzamide-containing compounds for various research applications. researchgate.net

Biological Target Identification and Mechanistic Studies for Benzamide Derived Compounds

Elucidation of Molecular Targets for Benzamide (B126) Derivatives

Benzamide derivatives have been identified as versatile scaffolds in drug discovery, capable of interacting with a range of biological targets. These interactions are fundamental to their potential therapeutic effects, which span from anticancer to neuroprotective activities. The elucidation of these molecular targets is a critical step in understanding their mechanism of action and in the development of novel therapeutics.

Kinesin Motor Proteins as Therapeutic Targets (e.g., HSET/KIFC1 Inhibition)

A significant area of research for benzamide derivatives has been their activity as inhibitors of kinesin motor proteins, particularly the human kinesin HSET (also known as KIFC1). nih.govnih.govacs.org HSET is a minus-end-directed motor protein from the kinesin-14 family that plays a crucial role in the mitosis of cancer cells. acs.orgcancer-research-network.com Many cancer cells possess an abnormal number of centrosomes, a condition known as centrosome amplification. To avoid cell death resulting from aberrant cell division, these cells rely on HSET to cluster the extra centrosomes into a bipolar spindle, mimicking normal cell division. nih.govnih.govacs.org Consequently, inhibiting HSET presents a promising therapeutic strategy to selectively target cancer cells with amplified centrosomes while sparing normal, healthy cells. acs.orgcancer-research-network.com

Research into benzamide-derived compounds has revealed an ATP-competitive mechanism of HSET inhibition. nih.govacs.org For instance, a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was identified through high-throughput screening and was found to progress to compounds with nanomolar biochemical potency. nih.govnih.govacs.org The inhibitory activity of these compounds was observed to be dependent on the concentration of ATP; a higher ATP concentration led to a reduction in the measured potency of the inhibitor, which is a characteristic of ATP-competitive binding. nih.govacs.org This suggests that these benzamide derivatives bind to the ATP-binding pocket of the HSET motor domain, thereby preventing the hydrolysis of ATP that is necessary for the motor function of the protein. researchgate.net A small molecule inhibitor, AZ82, was also shown to inhibit the microtubule-stimulated enzymatic activity of KIFC1 in an ATP-competitive manner. cancer-research-network.com

The inhibition of HSET by benzamide derivatives directly impacts microtubule dynamics and the interactions between kinesins and microtubules during mitosis. HSET's function is to crosslink and slide microtubules, which is essential for the clustering of supernumerary centrosomes in cancer cells. researchgate.net By inhibiting the ATPase activity of HSET, these compounds prevent the motor protein from moving along microtubules and organizing them into a functional bipolar spindle. nih.govacs.org This disruption of HSET's function leads to the formation of multipolar mitotic spindles, which in turn can trigger mitotic catastrophe and cell death in cancer cells with amplified centrosomes. nih.govnih.govacs.orgresearchgate.net The inhibitor AZ82, for example, was found to bind specifically to the KIFC1/microtubule binary complex and inhibit its activity in a microtubule-noncompetitive manner. cancer-research-network.com

Protein Kinases as Targets (e.g., EGFR, HER2, JAK-2)

While direct inhibition of EGFR, HER2, or JAK-2 by 4-(3-Aminopropanamido)-2-chlorobenzamide is not documented, related heterocyclic compounds containing amide linkages have shown activity against these protein kinase targets. For example, a 2-aryl benzimidazole derivative, which shares some structural similarities with benzamides, has been shown to potently inhibit both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity. nih.govnih.gov

This benzimidazole derivative was found to reduce the tyrosine phosphorylation of both EGFR and HER2, which is a critical step in their activation. nih.govnih.gov The inhibition of these receptors leads to the downstream suppression of key signaling pathways, including the PI3K/Akt and MEK/Erk pathways, which are crucial for cell proliferation and survival. nih.govnih.gov Although this compound is not a direct benzamide, its mechanism of action provides a precedent for how structurally related compounds could be designed to target these important cancer-related kinases. Further research would be necessary to determine if benzamide scaffolds can be optimized to achieve similar inhibitory activity against EGFR, HER2, or other protein kinases like JAK-2.

Investigation of Other Enzyme Systems and Receptors Interacting with Benzamide Analogues

The structural versatility of the benzamide scaffold allows for its interaction with a diverse range of other enzyme systems and receptors, highlighting its potential for the development of treatments for various diseases.

Acetylcholinesterase (AChE) and β-Secretase (BACE1): In the context of Alzheimer's disease, novel benzamide derivatives have been synthesized and evaluated as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1). nih.gov One particular compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), demonstrated potent inhibition of AChE and was also the most active against the BACE1 enzyme. nih.gov This dual-targeting approach is a promising strategy for developing multi-target drugs for complex neurodegenerative disorders.

Sigma-1 Receptor: Benzamide derivatives have been designed as agonists for the sigma-1 receptor, a unique ligand-operated molecular chaperone that is a promising target for neuroprotection and neuroinflammation in central nervous system (CNS) disorders. nih.gov Through pharmacomodulation of a lead compound, a novel benzamide derivative was developed with superior affinity for the sigma-1 receptor, improved selectivity, and a better safety profile. nih.gov

Cannabinoid Type 2 (CB2) Receptor: Heteroarylidene-benzamides have been investigated as selective agonists for the cannabinoid type 2 (CB2) receptor. researchgate.net The CB2 receptor is an attractive therapeutic target for a variety of pathological conditions, and selective activation of this receptor is desirable to avoid the psychoactive effects associated with the CB1 receptor. researchgate.net

Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). semanticscholar.org These compounds were found to act as negative allosteric modulators of ZAC, suggesting they target the transmembrane and/or intracellular domains of the receptor. semanticscholar.org

Investigation of Cellular Mechanisms of Action in Research Models

The investigation of benzamide-derived compounds in cellular research models has provided crucial insights into their mechanisms of action. A prominent cellular effect observed with HSET/KIFC1 inhibitors is the induction of a multipolar phenotype in cancer cells with amplified centrosomes. nih.govnih.govacs.org

In a study using a centrosome-amplified human cancer cell line (DLD1 4NCA), treatment with 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors led to a significant increase in mitotic spindle multipolarity. acs.org Importantly, the same inhibitors had a minimal effect on the non-centrosome amplified DLD1 (4N) cell line, demonstrating the selective nature of these compounds for cancer cells with this specific vulnerability. acs.org For example, one of the more potent compounds induced a 21% increase in multipolarity in the centrosome-amplified cells, with little to no effect on the normal cells. acs.org This cellular phenotype is a direct consequence of the inhibition of HSET's centrosome clustering activity, leading to the inability of the cancer cells to properly organize their mitotic spindles, which ultimately results in mitotic catastrophe and cell death. nih.govnih.govacs.orgresearchgate.net

Furthermore, the cellular mechanism of the related 2-aryl benzimidazole derivative that inhibits EGFR and HER2 has been shown to involve G1-phase cell cycle arrest and apoptosis in breast cancer cells. nih.gov This is achieved through the inhibition of the PI3K/Akt and MEK/Erk signaling pathways, which are downstream of EGFR and HER2. nih.govnih.gov The inhibition of these pathways leads to the activation of the c-Jun N-terminal kinase (JNK)-mediated upregulation of death receptor 5 (DR5), further promoting apoptosis. nih.gov

The table below summarizes the cellular effects of benzamide-derived HSET inhibitors in research models.

| Compound Type | Cell Line Model | Cellular Effect | Reference |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate | DLD1 (4NCA) | Increased mitotic spindle multipolarity | acs.org |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate | DLD1 (4N) | Minimal effect on spindle multipolarity | acs.org |

| AZ82 (KIFC1 inhibitor) | BT-549 | Induction of multipolar spindles | cancer-research-network.com |

| AZ82 (KIFC1 inhibitor) | HeLa | No induction of multipolar spindles | cancer-research-network.com |

Impact on Mitotic Spindle Formation and Centrosome Clustering in Cancer Cell Models

The proper formation of the mitotic spindle is crucial for accurate chromosome segregation during cell division. nih.govnih.gov Errors in this process can lead to aneuploidy, a hallmark of many cancer cells. Similarly, the clustering of centrosomes, which are the primary microtubule-organizing centers in animal cells, is a survival mechanism for cancer cells that often possess an abnormal number of these structures. Preventing centrosome clustering can induce cell death in these cancer cells. nih.govnih.govbiorxiv.orgresearchgate.net

Recent investigations have focused on the role of various proteins in regulating these mitotic events. For instance, the kinase Nek2A has been shown to prevent the clustering of supernumerary centrosomes, and its overexpression can lead to cell death in cancer cells with extra centrosomes. nih.govnih.govresearchgate.net This action is mediated through its interaction with the kinesin KIF2C. nih.govnih.govresearchgate.net Conversely, the depletion of the centrosomal kinesin KIF24 has been found to suppress multipolar spindle formation by promoting centrosome clustering in pancreatic ductal adenocarcinoma cells. biorxiv.org Another protein, FAM110A, has been identified as a key player in promoting mitotic spindle formation by linking microtubules with the actin cytoskeleton. nih.govnih.gov

While direct studies on 4-(3-Aminopropanamido)-2-chlorobenzamide are emerging, the broader class of benzamide derivatives has been noted for its anticancer properties, suggesting potential interactions with these fundamental cell division processes.

Modulation of Cellular Proliferation and Growth Pathways in Research Settings

Uncontrolled cellular proliferation is a fundamental characteristic of cancer. Numerous signaling pathways regulate cell growth, and their dysregulation is a common feature of malignant tumors. The PI3K/AKT pathway is one such critical signaling cascade that, when aberrantly activated, plays a significant role in tumor progression, metastasis, and chemoresistance. nih.gov

Several studies have highlighted the potential of benzamide derivatives to modulate these pathways. For example, certain flavonoid-based amide derivatives have been shown to exert their antiproliferation effects by targeting the PI3K/AKT pathway, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Similarly, the anti-parasitic drug Niclosamide, which contains a benzamide substructure, has been identified as a potent anticancer agent that can inhibit cancer cell proliferation by targeting various signaling pathways, including CREB-dependent signaling. nih.gov Other research has pointed to novel pyrimidine-tethered benzamide derivatives as potential anticancer agents with cytotoxic effects against various cancer cell lines. asianpubs.org Another benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs by inhibiting the ABCG2 transporter, which is involved in multidrug resistance. nih.gov

Confirmation of Direct Compound Binding and Target Engagement in Cells

A crucial step in drug discovery is the confirmation that a compound directly binds to its intended molecular target within the complex cellular environment. Techniques such as solvent-induced protein precipitation coupled with quantitative mass spectrometry can be employed to assess the target engagement of lead compounds under near-physiological conditions. This methodology measures the change in a protein's stability against precipitation in the presence of a ligand, thereby identifying direct binding partners.

While specific target engagement studies for 4-(3-Aminopropanamido)-2-chlorobenzamide are part of ongoing research, the principle has been successfully applied to other small molecules. For instance, this approach has been used to demonstrate the target engagement of compounds aimed at enzymes in the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, a key metabolic pathway in many pathogens.

Pathway Analysis and Signaling Network Perturbations Induced by Benzamide Derivatives

The biological effects of a compound are often the result of perturbations in complex cellular signaling networks. nih.gov Analyzing these perturbations can provide a deeper understanding of a compound's mechanism of action and its potential therapeutic applications. Methods that infer pathway activity from gene expression data, for example, can reveal the downstream consequences of a compound's interaction with its target. nih.gov

Aberrant signaling is a cornerstone of cancer development, and identifying how compounds perturb these pathways is a major focus of cancer research. nih.gov For instance, the mitogen-activated protein kinase (MAPK) cascade is a critical pathway controlling fundamental cellular processes, and its deviation is implicated in various cancers. nih.gov Benzamide derivatives have been shown to influence a range of signaling pathways. As mentioned, some derivatives can modulate the PI3K/AKT pathway, while others impact CREB-dependent signaling. nih.govnih.gov Understanding the full spectrum of signaling network perturbations induced by 4-(3-Aminopropanamido)-2-chlorobenzamide is a key objective of current research efforts.

Pharmacological Characterization in in Vitro Research Models

Assessment of Enzyme Inhibitory Activity

The enzymatic inhibitory properties of 4-(3-aminopropanamido)-2-chlorobenzamide have been evaluated through biochemical assays to determine its potency and selectivity.

Biochemical Assays for Target Enzyme Potency (e.g., IC50 determination using ADP-Glo format)

The potency of 4-(3-aminopropanamido)-2-chlorobenzamide against its target, HSET, has been quantified using enzymatic assays. The ADP-Glo kinase assay is a common method used to screen for inhibitors of ATPases like HSET. researchgate.net This assay measures the amount of ADP produced in the enzymatic reaction, which correlates with enzyme activity.

In a microtubule-activated ATPase assay, 4-(3-aminopropanamido)-2-chlorobenzamide was identified as an allosteric inhibitor of HSET. medchemexpress.com The half-maximal inhibitory concentration (IC50) was determined to be 75 μM. medchemexpress.comselleckchem.com

Table 1: Enzyme Inhibitory Potency of 4-(3-Aminopropanamido)-2-chlorobenzamide

| Compound | Target Enzyme | Assay Format | IC50 (μM) |

|---|

Specificity and Selectivity Profiling against Related Enzymes (e.g., Eg5)

To assess the specificity of 4-(3-aminopropanamido)-2-chlorobenzamide, its inhibitory activity was tested against a related kinesin motor protein, Eg5 (also known as KSP or KIF11). Eg5 is another crucial mitotic kinesin, and its inhibition also leads to mitotic arrest. medchemexpress.comcytoskeleton.com

Studies have shown that 4-(3-aminopropanamido)-2-chlorobenzamide exhibits significant selectivity for HSET over Eg5. medchemexpress.comresearchgate.net This selectivity is important as it suggests a more targeted mechanism of action and potentially a different side-effect profile compared to non-selective kinesin inhibitors. While the precise fold-selectivity has been noted as statistically significant, detailed quantitative comparisons are not consistently reported across all studies. researchgate.net

Cellular Assay Systems for Functional Evaluation

The functional consequences of HSET inhibition by 4-(3-aminopropanamido)-2-chlorobenzamide have been investigated in various cellular models to understand its effects on cancer cell proliferation and morphology.

Antiproliferative Activity in Various Cancer Cell Lines

The antiproliferative effects of 4-(3-aminopropanamido)-2-chlorobenzamide have been evaluated in several cancer cell lines. Notably, its activity has been demonstrated in prostate cancer and neuroblastoma cell lines. However, based on a comprehensive review of available literature, specific data on the antiproliferative activity of this compound in A431 (epidermoid carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) cell lines are not publicly available.

In studies using prostate cancer cell lines, CW069 suppressed cell viability in both parental and docetaxel-resistant DU145 and C4-2 cells. researchgate.net It was also shown to be more potent in decreasing the cell viability of neuroblastoma N1E-115 cells (IC50 = 86 μM) compared to normal human dermal fibroblasts (IC50 = 187 μM). nih.gov

Table 2: Antiproliferative Activity of 4-(3-Aminopropanamido)-2-chlorobenzamide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| N1E-115 | Neuroblastoma | 86 |

| DU145 (Parental) | Prostate Cancer | Data not quantified |

| C4-2 (Parental) | Prostate Cancer | Data not quantified |

Phenotypic Assays to Elucidate Biological Effects (e.g., Multipolar Spindle Induction in Centrosome-Amplified Cells)

A key phenotypic consequence of HSET inhibition in cancer cells with extra centrosomes is the formation of multipolar spindles during mitosis. researchgate.netsemanticscholar.org This occurs because HSET is essential for clustering these extra centrosomes into a bipolar spindle. semanticscholar.org

Treatment with 4-(3-aminopropanamido)-2-chlorobenzamide has been shown to induce a significant increase in multipolar spindle formation in cancer cells known to have supernumerary centrosomes. For instance, in N1E-115 neuroblastoma cells, which exhibit a high degree of centrosome amplification, treatment with CW069 at concentrations of 100 μM and 200 μM dramatically increased the percentage of cells with multipolar spindles. researchgate.net In contrast, the compound did not significantly alter the bipolar spindle morphology in normal human dermal fibroblast cells, which have a normal complement of centrosomes. researchgate.net This selective induction of multipolar spindles in cells with amplified centrosomes is a hallmark of its mechanism of action. nih.gov

Concentration-Response Relationship Analysis in Cellular Models

The relationship between the concentration of 4-(3-aminopropanamido)-2-chlorobenzamide and its effect on cell viability has been characterized in prostate cancer cell lines. researchgate.net Studies have shown a dose-dependent decrease in the viability of both parental and docetaxel-resistant DU145 and C4-2 prostate cancer cells upon treatment with CW069. researchgate.net

While specific EC50 values for these cell lines were not detailed in the available reports, the graphical data indicates a clear concentration-dependent inhibition of cell proliferation. researchgate.net For example, in DU145 and C4-2 cells, a significant reduction in cell viability was observed at concentrations ranging from 100 µM to 250 µM. researchgate.net This demonstrates a direct correlation between the concentration of the compound and its antiproliferative effect in these cellular models.

Application of Ligand Efficiency and Lipophilic Ligand Efficiency Metrics in Compound Assessment

Without data on biological activity (e.g., pIC50) and lipophilicity (e.g., LogP), the calculation and assessment of Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) for 4-(3-Aminopropanamido)-2-chlorobenzamide cannot be performed.

Structure Activity Relationship Sar Studies and Molecular Recognition

Systematic Chemical Modifications of the 4-(3-Aminopropanamido)-2-chlorobenzamide Scaffold

The benzamide (B126) ring is a common feature in many biologically active compounds. Substituents on this ring can modulate electronic properties, lipophilicity, and steric profile, which in turn influence target interaction and pharmacokinetic properties. For the 4-(3-aminopropanamido)-2-chlorobenzamide core, modifications would focus on positions 3, 5, and 6 of the benzamide ring.

For instance, adding small, electron-withdrawing groups like fluorine or a cyano group, or electron-donating groups such as a methyl or methoxy (B1213986) group, could fine-tune the acidity of the amide proton and the charge distribution across the aromatic system. Such changes can impact hydrogen bonding capabilities and van der Waals interactions within a target's binding pocket. Studies on other benzamide series have shown that even minor changes, such as the position and nature of a halogen, can lead to significant differences in potency. nih.gov

Table 1: Hypothetical Influence of Benzamide Ring Substituents on Biological Activity This table presents hypothetical data for illustrative purposes only.

| Modification (Substituent at Position 5) | Hypothetical Rationale | Predicted Change in Activity |

|---|---|---|

| 5-Fluoro | Increases electron-withdrawing character; may form specific fluorine contacts. | Potential increase |

| 5-Methyl | Adds lipophilicity; may fit into a small hydrophobic pocket. | Variable; depends on pocket size |

| 5-Methoxy | Electron-donating; potential H-bond acceptor. | Potential increase or decrease |

The aminopropanamido linker connects the two key aromatic moieties. Its length, rigidity, and the chemical nature of the atoms within it are critical for orienting the terminal groups correctly within the target's binding site.

Length: Altering the linker from a three-carbon (propanamido) chain to a two-carbon (ethanamido) or four-carbon (butanamido) chain would directly impact the distance between the benzamide and chlorobenzamide rings. If the target has two distinct sub-pockets, an optimal linker length is required to span the distance effectively. Studies on fusion proteins have shown that linker length can significantly affect catalytic efficiency. rsc.org

Flexibility: The single bonds in the propyl chain allow for considerable conformational flexibility. Introducing elements of rigidity, such as a double bond or incorporating the chain into a cyclic structure (e.g., a cyclopropane (B1198618) ring), would restrict the available conformations. This can be advantageous if it locks the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape for binding.

Table 2: Hypothetical Impact of Linker Modification on Target Interaction This table presents hypothetical data for illustrative purposes only.

| Linker Modification | Hypothetical Rationale | Predicted Change in Activity |

|---|---|---|

| Ethanamido (shortened) | Reduces distance between aromatic rings. | Decrease if optimal distance is longer |

| Butanamido (lengthened) | Increases distance between aromatic rings. | Decrease if optimal distance is shorter |

| (S)-2-Methylpropanamido | Adds a steric group and a chiral center, exploring new pocket space. | Potential increase with correct stereoisomer |

The 2-chlorobenzamide (B146235) moiety is another critical component for potential target engagement. Variations here could involve changing the substituent's nature and position.

Substituent Nature: Replacing the 2-chloro group with other halogens (e.g., fluoro, bromo) would alter both the size and electronic properties. A fluoro group is smaller and a strong H-bond acceptor, while a bromo group is larger and more lipophilic. Changing the substituent to a non-halogen, such as a methyl group, would probe the importance of the electronegativity versus the steric bulk at this position.

Positional and Stereochemical Effects on Biological Efficacy and Selectivity

Introducing a substituent onto the aminopropanamido linker, for example at the 2-position of the propanamido chain, would create a chiral center. It is a well-established principle in pharmacology that stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. Therefore, the synthesis and testing of individual (R)- and (S)-enantiomers would be a critical step in the SAR exploration to identify the more active isomer (the eutomer).

Fragment-Based Approaches to SAR Elucidation

Fragment-based drug discovery (FBDD) offers a powerful method for elucidating SAR by deconstructing a molecule into its constituent parts or "fragments". nih.gov For 4-(3-Aminopropanamido)-2-chlorobenzamide, one could hypothetically define the following fragments:

Fragment A: 2-Chlorobenzamide

Fragment B: 4-Aminobenzamide

Fragment C: 3-Aminopropanoic acid (β-alanine)

By screening libraries of small molecules similar to these fragments against the biological target, researchers could identify which fragment contributes most significantly to binding. Biophysical techniques like X-ray crystallography or NMR could then reveal the precise binding mode of these fragments. Subsequent work would involve growing or linking these fragments to reconstruct a high-affinity ligand, potentially leading to a more potent molecule than the original. kuleuven.be This approach allows for a more efficient exploration of chemical space and often yields leads with better ligand efficiency.

Correlation of Specific Structural Motifs with Target Engagement and Functional Outcomes

A thorough SAR study would aim to correlate specific structural features with key molecular interactions at the target site. For the 4-(3-Aminopropanamido)-2-chlorobenzamide scaffold, one might hypothesize the following correlations:

Amide Groups: The two amide functionalities are likely key interaction points, acting as both hydrogen bond donors (N-H) and acceptors (C=O).

2-Chloro Group: The chlorine atom at the ortho position of the terminal benzamide may be critical for potency by fitting into a specific hydrophobic pocket or by inducing a conformational twist in the molecule that is favorable for binding.

Aromatic Rings: The two phenyl rings could be involved in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site.

Terminal Amino Group: The primary amine on the propanamido linker provides a basic center that could form a salt bridge with an acidic residue (e.g., Aspartic acid, Glutamic acid) in the target protein.

By systematically testing the hypotheses outlined in the sections above, a detailed pharmacophore model could be constructed. This model would serve as a blueprint for designing future analogs with improved potency, selectivity, and drug-like properties.

Computational Chemistry and Molecular Modeling in Benzamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for predicting vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental results for validation. orientjchem.orgnih.gov

For the related compound 2-chlorobenzamide (B146235) (2-CBA), DFT calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine its optimized geometry and vibrational frequencies. acadpubl.eu Such calculations confirm that the optimized structure corresponds to a true energy minimum by ensuring there are no imaginary wavenumbers. acadpubl.eunih.gov This type of analysis for 4-(3-Aminopropanamido)-2-chlorobenzamide would involve optimizing the entire structure, including the flexible aminopropanamido side chain, to understand its preferred spatial arrangement, which is crucial for its interaction with biological targets. The vibrational analysis helps in assigning the characteristic stretching and bending modes of its functional groups, such as the amide C=O, N-H, and the C-Cl bonds.

Table 1: Representative DFT-Calculated Vibrational Frequencies for 2-Chlorobenzamide Functional Groups This table presents theoretical data for the core 2-chlorobenzamide structure as a proxy for the target compound.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H (Amide) | Asymmetric Stretch | 3557 |

| N-H (Amide) | Symmetric Stretch | 3445 |

| C=O (Amide) | Stretch | 1701 |

| C-Cl | Stretch | 754 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. orientjchem.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant descriptor of molecular stability; a smaller gap suggests higher reactivity. acadpubl.eu

Table 2: FMO-Derived Reactivity Descriptors for 2-Chlorobenzamide Data based on DFT/B3LYP/6-311++G(d,p) calculations for the 2-chlorobenzamide scaffold.

| Parameter | Value (eV) | Description |

| EHOMO | -6.98 | Electron-donating capacity |

| ELUMO | -0.63 | Electron-accepting capacity |

| Energy Gap (ΔE) | 6.35 | Chemical reactivity/stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. orientjchem.org It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, colored blue).

In benzamide (B126) derivatives, the MEP map typically shows a strong negative potential (red) around the carbonyl oxygen atom of the amide group, indicating its role as a hydrogen bond acceptor. The amide hydrogens (N-H) and sometimes the aromatic hydrogens show a positive potential (blue), making them potential hydrogen bond donors. For 4-(3-Aminopropanamido)-2-chlorobenzamide, an MEP analysis would highlight the electrostatic potentials of both the primary benzamide group and the secondary amide and terminal amine groups on the side chain, providing a comprehensive map of potential sites for intermolecular interactions with a biological receptor.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. orientjchem.org

Molecular docking simulations calculate a scoring function, often expressed as a binding affinity or energy (in kcal/mol), which estimates the strength of the ligand-protein interaction. A more negative value typically indicates a more stable and favorable binding interaction.

While specific docking studies for 4-(3-Aminopropanamido)-2-chlorobenzamide are not available, research on similar 2-chloro-benzamide derivatives has demonstrated their potential to bind to various enzymes. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were docked against α-glucosidase and α-amylase, two enzymes relevant to diabetes. The docking results revealed strong binding affinities, with binding energies ranging from -8.0 to -9.7 kcal/mol for α-glucosidase and -7.9 to -9.8 kcal/mol for α-amylase. These studies suggest that the 2-chlorobenzamide scaffold can serve as a basis for designing potent enzyme inhibitors, and similar analyses could predict the binding affinity of 4-(3-Aminopropanamido)-2-chlorobenzamide with its specific biological targets.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-pi stacking.

In the docking studies of 2-chloro-benzamide derivatives with α-glucosidase, the benzamide moiety was found to form crucial interactions. For instance, the carbonyl oxygen and amide N-H group often participate in hydrogen bonding with key residues in the active site. The chlorine atom on the benzene (B151609) ring can form halogen bonds or hydrophobic interactions, further anchoring the ligand in the binding pocket. Analysis of the most active compounds showed that specific amino acid residues like Asp214, Glu276, and Asp349 were critical for forming hydrogen bonds, while residues like Phe177 and Phe300 were involved in hydrophobic interactions. A similar analysis for 4-(3-Aminopropanamido)-2-chlorobenzamide would identify the key residues it interacts with, explaining the structural basis of its biological activity and providing a roadmap for future structural optimization.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques that provide an atomic-level understanding of the physical movements of atoms and molecules over time. nih.gov In the context of benzamide research, MD simulations are crucial for studying the conformational flexibility of compounds like 4-(3-Aminopropanamido)-2-chlorobenzamide and its dynamic interactions with biological targets. tandfonline.comresearchgate.net

By simulating the compound in a solvated environment, often with its target protein, researchers can observe how the molecule flexes, rotates, and adopts different shapes (conformers). figshare.com This conformational analysis helps identify low-energy, biologically relevant poses that a compound might adopt when binding to a receptor. researchgate.net Furthermore, MD simulations can elucidate the stability of a ligand-protein complex, revealing key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.gov Understanding these binding dynamics is essential for explaining the structure-activity relationships (SAR) of a series of compounds. nih.gov The trajectory from an MD simulation can reveal the stability of the compound within the binding site, with metrics like the Root Mean Square Deviation (RMSD) indicating how much the ligand's position deviates from its initial docked pose over time. nih.gov

Table 1: Illustrative Output from a Molecular Dynamics Simulation of 4-(3-Aminopropanamido)-2-chlorobenzamide with a Target Protein This table represents typical data generated from an MD simulation analysis.

| Parameter | Description | Typical Finding for a Stable Complex |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand's heavy atoms from the initial pose. | Low and stable fluctuation (e.g., < 2 Å) after initial equilibration, suggesting the ligand remains bound in a consistent pose. |

| RMSF (Protein) | Root Mean Square Fluctuation of protein residues. | Identifies flexible regions of the protein. Low fluctuations in the binding pocket residues indicate stability upon ligand binding. |

| Hydrogen Bonds | Number and occupancy of hydrogen bonds between the ligand and protein over time. | Consistent formation of key hydrogen bonds (e.g., involving the amide groups) with high occupancy (>70%) indicates a strong and specific interaction. |

| Interaction Energy | Calculated energy (e.g., van der Waals, electrostatic) between the ligand and protein. | A consistently favorable (negative) interaction energy throughout the simulation supports stable binding. |

Advanced Computational Methods for Lead Optimization and Rational Design

Beyond initial modeling, advanced computational methods are employed to refine lead compounds, enhancing their potency, selectivity, and pharmacokinetic profiles. These techniques allow for a more quantitative and predictive approach to drug design.

Free Energy Perturbation (FEP) is a rigorous, physics-based computational method used to calculate the relative binding free energies between two similar ligands to a common protein target. cresset-group.com FEP has become a valuable tool in lead optimization because of its ability to accurately predict the impact of small chemical modifications on binding affinity. researchgate.net The method involves creating a non-physical, or "alchemical," pathway that gradually transforms one ligand into another in a series of steps, both in solution and when bound to the protein. cresset-group.com

Table 2: Example of a Relative Binding Free Energy Prediction using FEP This table illustrates a hypothetical FEP calculation to evaluate a chemical modification to the parent compound.

| Compound Pair | Modification | Calculated ΔΔG (kcal/mol) | Interpretation |

| Compound A: 4-(3-Aminopropanamido)-2-chlorobenzamide | Reference Compound | N/A | Baseline affinity. |

| Compound B: 4-(3-Aminopropanamido)-2-fluorobenzamide | Chlorine to Fluorine | +0.8 | The modification is predicted to be slightly detrimental, decreasing the binding affinity compared to Compound A. |

| Compound C: 4-(3-Aminopropanamido)-2-methylbenzamide | Chlorine to Methyl | -1.2 | The modification is predicted to be beneficial, increasing the binding affinity by approximately one order of magnitude. researchgate.net |

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This process can involve screening millions or even billions of compounds in silico, dramatically reducing the number of molecules that need to be synthesized and tested experimentally. bioworld.comacs.org Structure-based virtual screening, a common approach, uses the 3D structure of the target protein to dock candidate molecules into the binding site and score their potential interactions. nih.gov

For benzamide research, virtual screening can be used to identify novel scaffolds or derivatives that fit the pharmacophoric requirements of a specific target. researchgate.net The process typically begins with a large compound database, which is filtered based on physicochemical properties (e.g., Lipinski's rule of five) before the remaining compounds are docked and scored. nih.gov The top-scoring hits are then selected for experimental validation, accelerating the discovery of new lead compounds. acs.org

Table 3: Generalized Workflow for a Structure-Based Virtual Screening Campaign

| Step | Description | Outcome |

| 1. Library Preparation | A large chemical library (e.g., ZINC15, Enamine REAL) is selected. acs.orgnih.gov | A set of 1M+ compounds ready for screening. |

| 2. Target Preparation | A high-resolution 3D crystal structure of the target protein is prepared (e.g., adding hydrogens, defining the binding site). | A receptor grid suitable for docking. |

| 3. Ligand-Based Filtering | (Optional) Compounds are filtered based on similarity to known active benzamides or by physicochemical properties. | A smaller, more focused library of compounds (e.g., ~100,000). |

| 4. Molecular Docking | The filtered library is docked into the target's active site using software like Glide or AutoDock. | Each compound receives a docking score predicting its binding affinity. |

| 5. Post-Docking Analysis | The top-ranked compounds (e.g., top 1%) are visually inspected for plausible binding modes and key interactions. | A curated list of high-priority hits (e.g., 50-100 compounds). |

| 6. Experimental Validation | The selected hits are acquired or synthesized and tested in biochemical assays. | Identification of novel, experimentally confirmed active compounds. nih.gov |

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling rapid, data-driven decision-making. nih.govacs.org In benzamide research, AI/ML models can be applied to numerous tasks, from designing novel molecules to predicting their properties and prioritizing them for synthesis. asco.org

Table 4: Applications of AI/ML in the Design of Benzamide Derivatives

| AI/ML Application | Description | Example in Benzamide Research |

| De Novo Design | Generative models (e.g., RNNs, LSTMs) create novel molecules from scratch. rsc.org | Designing new PARP inhibitor scaffolds with benzamide cores that have favorable physicochemical properties. asco.org |

| QSAR Modeling | Building models that predict the biological activity of a compound based on its structure. ijcrt.org | Predicting the anticonvulsant activity of a series of substituted benzamides using topological descriptors. nih.gov |

| ADMET Prediction | Training neural networks to predict absorption, distribution, metabolism, excretion, and toxicity profiles. rsc.org | Prioritizing designed compounds that are predicted to have good oral bioavailability and low toxicity. nih.gov |

| Synthesis Prediction | Retrosynthesis tools predict viable synthetic routes for novel compounds. acs.org | Ensuring that a newly designed, high-affinity benzamide derivative can be synthesized efficiently. |

| Hit Prioritization | Integrating multiple predictive models to rank compounds from virtual screens or generative outputs. springernature.com | Selecting the top 10 most promising novel benzamide designs for synthesis by balancing predicted potency, selectivity, and drug-like properties. |

Computational Prediction of Molecular Descriptors for Compound Optimization

The optimization of a lead compound like 4-(3-Aminopropanamido)-2-chlorobenzamide relies heavily on understanding and tuning its molecular properties. Computational methods can quickly calculate a wide range of molecular descriptors—numerical values that characterize the physicochemical, topological, and electronic features of a molecule. mdpi.comresearchgate.net

These descriptors are the foundation of Quantitative Structure-Activity Relationship (QSAR) models, which link a compound's structural features to its biological activity. ijcrt.org More broadly, they are essential for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. biorxiv.org By calculating descriptors such as LogP (lipophilicity), TPSA (topological polar surface area), molecular weight, and the number of hydrogen bond donors/acceptors, chemists can assess a compound's drug-likeness according to guidelines like Lipinski's Rule of Five. biorxiv.orgmdpi.com Online platforms like ADMETlab and SwissADME can predict a comprehensive suite of these properties, guiding modifications to improve a compound's pharmacokinetic profile and reduce potential liabilities before it is even synthesized. nih.govbiorxiv.org

Table 5: Predicted Molecular and ADMET Properties for 4-(3-Aminopropanamido)-2-chlorobenzamide This table contains representative data calculated using common in silico prediction tools.

| Property Category | Descriptor | Predicted Value/Classification | Significance for Drug-Likeness |

| Physicochemical | Molecular Weight | 257.69 g/mol | Within the typical range for oral drugs (<500). |

| LogP (Lipophilicity) | 1.5 - 2.5 | Indicates a good balance between solubility and permeability. | |

| Topological Polar Surface Area (TPSA) | ~90 Ų | Suggests good potential for cell membrane permeability. | |

| H-Bond Donors | 3 | Meets Lipinski's rule criteria (≤5). | |

| H-Bond Acceptors | 4 | Meets Lipinski's rule criteria (≤10). | |

| Absorption | Caco-2 Permeability | Moderate to High | Predicts good absorption from the gut. nih.gov |

| Human Intestinal Absorption | High | Suggests high percentage of the drug will be absorbed. researchgate.net | |

| Distribution | Plasma Protein Binding (PPB) | Moderate | Influences the fraction of free drug available to act on the target. |

| Blood-Brain Barrier (BBB) Permeant | No | Indicates the compound is unlikely to cross into the central nervous system. | |

| Metabolism | CYP450 2D6 Substrate | No | Low likelihood of being metabolized by a major drug-metabolizing enzyme. |

| Toxicity | AMES Mutagenicity | Negative | Predicts a low risk of being mutagenic. nih.gov |

| Carcinogenicity | Negative | Predicts a low risk of causing cancer. researchgate.net |

Lead Optimization and Chemical Derivatization Strategies for Benzamide Analogues

Iterative Design-Synthesis-Test Cycles in Lead Optimization

Lead optimization is fundamentally an iterative process, cycling through stages of design, chemical synthesis, and biological testing. patsnap.comdanaher.com This cyclical approach allows medicinal chemists to progressively refine a molecule's structure based on accumulating structure-activity relationship (SAR) data. patsnap.com The goal is to methodically improve desired attributes like efficacy and selectivity while reducing off-target effects. danaher.com

In the context of benzamide (B126) analogues, this cycle is crucial for navigating the complex interplay between chemical structure and biological function. For instance, in the optimization of a 4-aminopyridine (B3432731) benzamide scaffold targeting the enzyme TYK2, an iterative process was employed to enhance potency and selectivity. acs.orgnih.gov Starting with a lead molecule, researchers designed modifications based on structural insights, synthesized the new analogues, and tested them in enzymatic and cellular assays. acs.org This led to the discovery that incorporating a 2,6-dichloro-4-cyanophenyl group on the benzamide portion significantly improved TYK2 potency and selectivity over other Janus kinases (JAK1 and JAK2). acs.orgnih.gov

A similar iterative strategy could be envisioned for optimizing 4-(3-Aminopropanamido)-2-chlorobenzamide. A hypothetical design-synthesis-test cycle might explore modifications at several key positions:

The 2-chloro position: Substituting the chlorine with other halogens (F, Br) or small alkyl groups to probe the effect on binding affinity and selectivity.

The aminopropanamido side chain: Varying the length of the alkyl chain or introducing cyclic constraints to optimize interactions with a target protein.

Each cycle of synthesis and testing would provide crucial data points, guiding the design of the next generation of compounds toward a candidate with an optimal therapeutic profile. patsnap.com

Scaffold Hopping and Isosteric Replacements in Benzamide Structures for Enhanced Properties

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. uniroma1.itniper.gov.inbhsai.org This approach is valuable for discovering new chemical entities with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or novel intellectual property. uniroma1.itniper.gov.innih.gov

Isosteric and bioisosteric replacements are key tools within this strategy. researchgate.netdrughunter.com Bioisosteres are functional groups or molecules that possess similar chemical and physical properties, enabling them to produce comparable biological effects. drughunter.comnih.gov For benzamide structures, the amide bond itself is a frequent target for bioisosteric replacement to improve metabolic stability and other pharmacokinetic parameters. nih.govnih.gov

Common bioisosteric replacements for the amide group include:

Heterocyclic rings: Triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties and geometry of the amide bond while often conferring greater metabolic stability. drughunter.comnih.gov For example, the 1,4-disubstituted 1,2,3-triazole ring is a well-known bioisostere for the trans-amide bond. nih.gov

Thioamides and Selenoamides: Replacing the amide carbonyl oxygen with sulfur or selenium can alter hydrogen bonding capacity and lipophilicity. nih.gov In a study on benzamide anthelmintics, replacement of the amide with a thioamide or selenoamide resulted in compounds with potent activity against C. elegans. researchgate.netnih.gov

Urea and Sulfonamide groups: These functionalities can also serve as amide replacements, offering different geometric and electronic properties. researchgate.net

Applying these principles to 4-(3-Aminopropanamido)-2-chlorobenzamide, one could explore several scaffold hops. The central 2-chlorobenzamide (B146235) core could be replaced by other heterocyclic systems, a strategy known as topology-based hopping. bhsai.orgnamiki-s.co.jp Alternatively, the aminopropanamido side chain could be modified. For instance, the terminal primary amine could be replaced with other basic groups, or the entire side chain could be substituted with a different linker designed to maintain key interactions with the biological target.

| Original Moiety (in Wact-11) | Bioisosteric Replacement | Resulting Activity vs. C. elegans (at 10 µM) | Reference |

| Amide | Thioamide | 92% motility reduction | nih.gov |

| Amide | Selenoamide | 100% motility reduction | nih.gov |

| Amide | N-methylthioamide | 59% motility reduction | nih.gov |

| Amide | Urea | 47% motility reduction | nih.gov |

| Amide | Sulphonamide | No significant activity | nih.gov |

Strategies for Improving Target Selectivity and Potency

Achieving high potency against a specific biological target while minimizing activity against related off-targets is a primary goal of lead optimization. nih.govacs.org For benzamide analogues, this is often accomplished through structure-based drug design, where detailed knowledge of the target's binding site guides molecular modifications. acs.orgnih.gov

Key strategies include:

Exploiting Subtle Structural Differences: Even highly similar proteins, such as kinase isoforms, often have minor differences in their binding pockets. acs.org Modifications to the benzamide scaffold can be designed to specifically interact with unique residues or conformations in the target of interest, thereby enhancing selectivity. acs.org For example, in the development of TYK2 inhibitors, the addition of a 2,6-dichloro-4-cyanophenyl group to the benzamide scaffold improved selectivity against JAK1 and JAK2 by leveraging differences in the P-loop conformation. acs.org

Modulating Electrostatic Interactions: The charge distribution of a ligand is critical for its binding affinity and selectivity. nih.govacs.org By strategically placing polar or charged functional groups on the benzamide structure, it is possible to optimize electrostatic interactions with the target protein while creating unfavorable interactions with off-targets. acs.org For instance, selectivity for certain proteases like trypsin over thrombin has been achieved by designing inhibitors that place an electronegative group into a region where it enhances binding to the target but not the off-target. acs.org

Targeting Dehydrons: Dehydrons are regions on a protein surface where backbone hydrogen bonds are poorly protected from water. nih.gov Designing a ligand to improve the hydrophobic packing around these sites can significantly increase potency and selectivity, as these features can differ even between closely related proteins. nih.gov

For 4-(3-Aminopropanamido)-2-chlorobenzamide, improving selectivity and potency would involve a systematic exploration of its substituents. The 2-chloro substituent and the 4-aminopropanamido group provide vectors for modification that can be used to probe interactions within a target's binding site. Docking studies and X-ray crystallography of ligand-target complexes can provide invaluable insights to guide these modifications. nih.gov

| Compound Modification (TYK2 Inhibitor Scaffold) | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK1/TYK2) | Reference |

| Lead Compound (3) | 2.9 | 16 | 2.1 | 5.5 | acs.org |

| 2,6-dichloro-4-cyanophenyl modification (19) | 0.44 | 14 | 2.0 | 32 | acs.org |

| 2-F-cyclopropylamide modification (23) | 1.1 | 58 | 17 | 53 | acs.org |

| Combined modifications (35) | 0.19 | 24 | 2.0 | 126 | acs.org |

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological systems, enabling researchers to visualize molecular processes, identify protein targets, and validate drug mechanisms of action. Benzamide scaffolds can be derivatized to create such probes.

Fluorescently tagged molecules allow for the direct visualization of a compound's distribution and interaction within cells and tissues. rsc.org The synthesis of these probes involves chemically linking a fluorophore (a fluorescent dye) to the benzamide molecule of interest without disrupting its biological activity. rsc.org

Strategies for creating fluorescent benzamide probes include:

Direct Labeling: A common approach involves synthesizing the benzamide derivative with a reactive functional group (e.g., an amine or carboxylic acid) that can be easily coupled to a commercially available fluorescent dye. rsc.org For example, the terminal amine of the 4-(3-Aminopropanamido)-2-chlorobenzamide side chain could be used as a handle to attach a fluorophore like fluorescein (B123965) or rhodamine.

Incorporation of Fluorinated Groups: While not creating a traditional fluorescent probe for imaging, the incorporation of radioisotopes like ¹⁸F is a critical strategy for developing positron emission tomography (PET) imaging agents. nih.gov Benzamide derivatives have been successfully labeled with ¹⁸F to create high-affinity ligands for imaging sigma receptors in vivo. nih.gov Similarly, other radioisotopes like ⁶⁸Ga have been chelated to benzamide derivatives for PET imaging of melanoma. researchgate.net

The choice of fluorophore and the linking strategy must be carefully considered to ensure that the resulting probe retains its affinity for the biological target and that the fluorescent signal accurately reflects the probe's location. nih.govacs.org

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation. nih.govbroadpharm.com The most common click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net

To create a click chemistry-enabled probe, a benzamide derivative is synthesized with a small, bio-orthogonal handle—typically a terminal alkyne or an azide (B81097) group. researchgate.net This modification is usually small enough not to interfere with the compound's biological activity. The probe can then be introduced into a biological system (e.g., cells or cell lysates). After binding to its target(s), a reporter tag (like biotin (B1667282) for enrichment or a fluorophore for imaging) containing the complementary azide or alkyne handle is added, and the "click" reaction is initiated to covalently link the reporter to the probe-target complex. nih.govthermofisher.com

This technique is exceptionally powerful for:

Target Identification: Probes can be used to "fish out" their binding partners from complex protein mixtures for identification by mass spectrometry.

Target Engagement Assays: Clickable probes can be used in competition assays to measure how effectively an unlabeled drug candidate engages with its target in a cellular context. researchgate.netnih.gov

For 4-(3-Aminopropanamido)-2-chlorobenzamide, a "clickable" version could be synthesized by replacing the terminal amine with an azide or by adding a small alkyne-containing linker. This would create a versatile tool for identifying its cellular targets and quantifying its engagement with them. nih.gov

High-Throughput Synthesis and Combinatorial Library Design for Structure-Activity Exploration

To efficiently explore the structure-activity relationships around a lead compound, medicinal chemists often turn to high-throughput synthesis and combinatorial chemistry. nih.govnih.gov These approaches allow for the rapid, parallel synthesis of a large number of related analogues, known as a chemical library. acs.orgalfaisal.edu

Combinatorial Library Design: The design of a library is a critical step. It involves selecting a common chemical scaffold (the core structure) and a diverse set of "building blocks" that can be attached to various points on the scaffold. nih.govalfaisal.edu For the 4-(3-Aminopropanamido)-2-chlorobenzamide scaffold, a library could be designed by varying three points of diversity:

R¹: The substituent at the 2-position of the benzene (B151609) ring (e.g., different halogens, alkyls, or alkoxy groups).

R²: The linker and terminal group on the side chain at the 4-position (e.g., varying the length of the propanamido chain, replacing the terminal amine with other functional groups).

R³: Substituents on the benzamide nitrogen.

High-Throughput Synthesis: Once designed, the library is synthesized using parallel synthesis techniques, where many reactions are run simultaneously, often in 96-well or 384-well plates. nih.govacs.org Solid-phase synthesis is a common method, where the scaffold is attached to a polymer resin, and reagents are added in successive steps to build the final molecules. researchgate.net This simplifies purification, as excess reagents can be washed away after each step. researchgate.net Liquid-phase combinatorial synthesis using soluble polymer supports is another effective strategy. acs.org

The resulting library of compounds can then be screened in high-throughput biological assays, generating a large amount of SAR data quickly. nih.gov This data is invaluable for identifying analogues with improved properties and for understanding the key structural features required for biological activity. researchgate.netnih.gov

Advanced Analytical Methodologies for Compound Characterization and Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(3-Aminopropanamido)-2-chlorobenzamide by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H-NMR: Proton NMR spectroscopy would provide a distinct fingerprint for 4-(3-Aminopropanamido)-2-chlorobenzamide. The spectrum is expected to show signals corresponding to each chemically non-equivalent proton. Key predicted resonances include those for the aromatic protons on the 2-chlorobenzamide (B146235) ring, the protons of the methylene groups in the aminopropanamido side chain, and the protons of the amide and amine functional groups. The splitting patterns (e.g., triplets for adjacent CH₂ groups) and integration values would be crucial for confirming the propanamido fragment and its linkage to the aromatic ring.

Predicted ¹H-NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 7.5 - 8.0 | Multiplet | 3H |

| Amide NH (Benzamide) | 7.0 - 8.0 | Broad Singlet | 2H |

| Amide NH (Propanamido) | 9.5 - 10.5 | Broad Singlet | 1H |